molecular formula C9H6Br2O3 B1381449 Methyl 2-(2,5-dibromophenyl)-2-oxoacetate CAS No. 1032231-15-4

Methyl 2-(2,5-dibromophenyl)-2-oxoacetate

Cat. No.: B1381449
CAS No.: 1032231-15-4
M. Wt: 321.95 g/mol
InChI Key: IDTVWEDBALFPSU-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dibromophenyl)-2-oxoacetate is an organic compound with the molecular formula C9H8Br2O3 It is a derivative of phenylacetate, where the phenyl ring is substituted with two bromine atoms at the 2 and 5 positions, and the ester group is attached to the 2-oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,5-dibromophenyl)-2-oxoacetate typically involves the bromination of methyl phenylacetate followed by oxidation. One common method includes the following steps:

    Bromination: Methyl phenylacetate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.

    Oxidation: The brominated intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the 2-oxoacetate moiety.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,5-dibromophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dibromophenyl)-2-oxoacetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atoms can participate in halogen bonding, while the ester and oxo groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate: Similar structure but with chlorine atoms instead of bromine.

    Methyl 2-(2,5-difluorophenyl)-2-oxoacetate: Similar structure but with fluorine atoms instead of bromine.

    Methyl 2-(2,5-diiodophenyl)-2-oxoacetate: Similar structure but with iodine atoms instead of bromine.

Uniqueness: Methyl 2-(2,5-dibromophenyl)-2-oxoacetate is unique due to the presence of bromine atoms, which can impart different reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can affect the compound’s interactions with other molecules and its overall properties.

Properties

IUPAC Name

methyl 2-(2,5-dibromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTVWEDBALFPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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